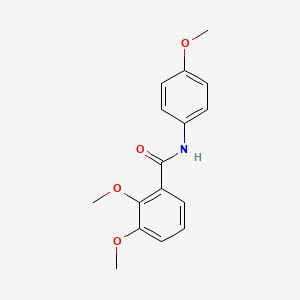![molecular formula C22H27N3O2S B5700304 2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as PBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBN is a sulfonamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide's mechanism of action is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound can also inhibit the activity of various enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound can also induce the expression of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound can scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues. This compound can also inhibit the activity of various enzymes involved in oxidative stress and inflammation, which can reduce inflammation and prevent tissue damage. This compound can also induce the expression of various antioxidant enzymes, which can enhance the body's antioxidant defense system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has various advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized using different methods and can be stored for long periods without degradation. This compound is also highly soluble in water and organic solvents, which makes it suitable for various experimental conditions. However, this compound has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, including its potential application in the treatment of various diseases, including neurodegenerative diseases, cardiovascular disease, and cancer. This compound can also be studied for its potential application in combination with other drugs to enhance their therapeutic efficacy. The mechanism of action of this compound can also be further elucidated to understand its effects on various cellular and molecular pathways. Furthermore, this compound can be studied for its potential application in drug delivery systems and nanotechnology.
Métodos De Síntesis
2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide can be synthesized using different methods, including the reaction of 4-methylbenzyl hydrazine and 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-methylbenzyl hydrazine and 2,3,4,5,6-pentamethylbenzenesulfonyl isocyanate in the presence of a base. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, oxidative stress, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and traumatic brain injury.
In oxidative stress research, this compound has been shown to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This compound has been studied for its potential application in the prevention and treatment of various diseases associated with oxidative stress, including cardiovascular disease, diabetes, and neurodegenerative diseases.
In cancer research, this compound has been shown to have anti-cancer effects by inhibiting cancer cell growth and inducing cancer cell apoptosis. This compound has been studied for its potential application in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
2,3,4,5,6-pentamethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-14-7-9-20(10-8-14)12-25-13-21(11-23-25)24-28(26,27)22-18(5)16(3)15(2)17(4)19(22)6/h7-11,13,24H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYIYFOSUCACOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
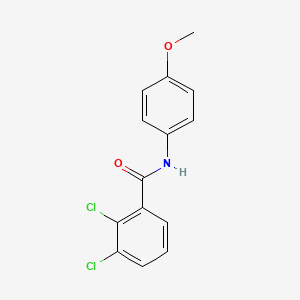
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
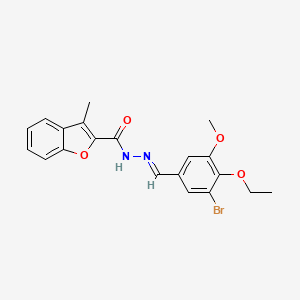
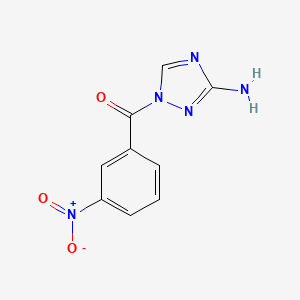
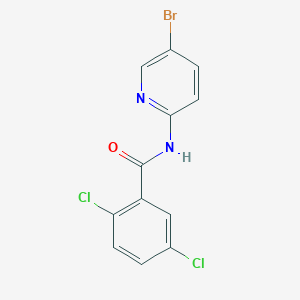
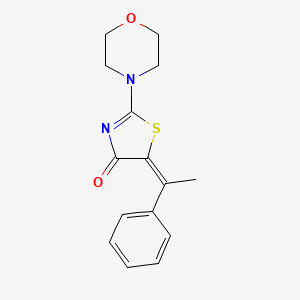
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
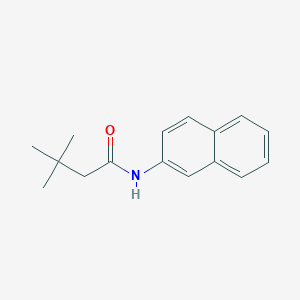
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
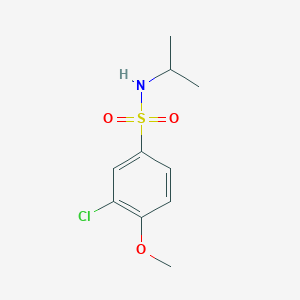
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
